![molecular formula C10H19ClN2O B1486157 N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride CAS No. 2204054-22-6](/img/structure/B1486157.png)
N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride
説明
N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride, otherwise known as MPCC, is an organic compound used in a variety of scientific research applications. It is a cyclic amide of cyclopropanecarboxylic acid with a methyl-pyrrolidine side chain. MPCC is used as a reagent in organic synthesis, and as a tool to study the structure and function of biological macromolecules.
科学的研究の応用
MPCC is used in a variety of scientific research applications. It is used as a reagent in organic synthesis in order to synthesize various compounds. It is also used to study the structure and function of biological macromolecules, such as proteins and enzymes. For example, MPCC can be used to study the effects of mutations in proteins, as well as to study the effects of changes in the environment on proteins. Additionally, MPCC is used to study the structure and function of enzymes and other proteins involved in metabolic pathways.
作用機序
MPCC works by binding to proteins and enzymes, and altering their structure and function. It binds to proteins and enzymes through hydrogen bonds and Van der Waals forces, and alters their structure and function by interfering with their ability to interact with other molecules. This can lead to changes in their activity, as well as changes in their ability to interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPCC depend on the specific application in which it is used. In general, MPCC can alter the structure and function of proteins and enzymes, leading to changes in their activity and interactions with other molecules. Additionally, MPCC can affect metabolic pathways, and can lead to changes in the production of various metabolites.
実験室実験の利点と制限
The use of MPCC in lab experiments offers a number of advantages. It is an easily accessible and relatively inexpensive reagent, and it can be used to study the structure and function of proteins and enzymes. Additionally, MPCC can be used to study the effects of mutations in proteins, as well as to study the effects of changes in the environment on proteins.
However, there are also some limitations to the use of MPCC in lab experiments. It is not always possible to accurately predict the effects of MPCC on proteins and enzymes, and the effects may vary depending on the specific application. Additionally, MPCC can interact with other molecules, and this can lead to unexpected results.
将来の方向性
The use of MPCC in scientific research is a relatively new field, and there are a number of potential future directions for research. One potential future direction is to further explore the effects of MPCC on proteins and enzymes, and to better understand the mechanisms by which it alters their structure and function. Additionally, further research could be done to explore the effects of MPCC on metabolic pathways, and to determine how it affects the production of various metabolites. Additionally, further research could be done to explore the potential applications of MPCC in drug design and development. Finally, further research could be done to explore the potential uses of MPCC as a tool for studying the effects of mutations in proteins and enzymes.
特性
IUPAC Name |
N-[(3-methylpyrrolidin-3-yl)methyl]cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-10(4-5-11-6-10)7-12-9(13)8-2-3-8;/h8,11H,2-7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFFRYOBELRDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CNC(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Methoxymethyl)-1-naphthyl]proline hydrochloride](/img/structure/B1486075.png)
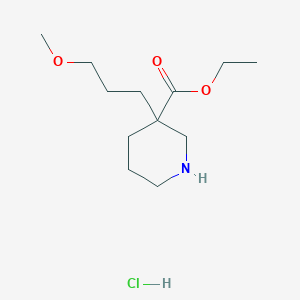
![N-Ethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486077.png)
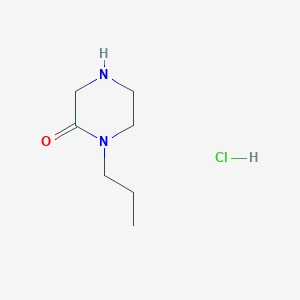
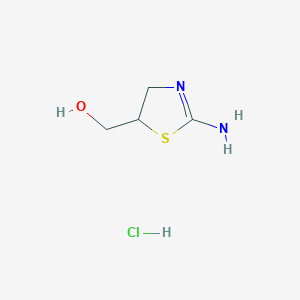

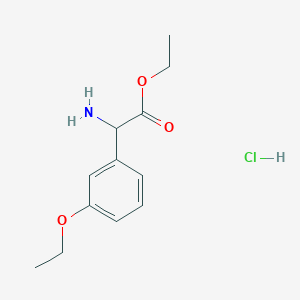
![Ethyl 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoate hydrochloride](/img/structure/B1486086.png)
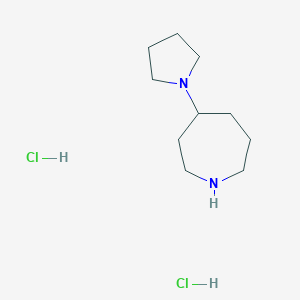

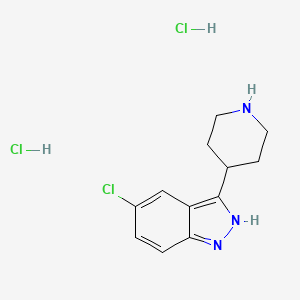
![N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride](/img/structure/B1486091.png)
![Dimethyl tetrahydropyrrolo[3,4-c]pyrrole-3a,6a(1H,4H)-dicarboxylate dihydrochloride](/img/structure/B1486093.png)
![Methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate dihydrochloride](/img/structure/B1486096.png)